molecular formula C18H23BrN4 B14544470 N''-(4-Bromophenyl)-N,N-dipropan-2-yl-N'-pyridin-3-ylguanidine CAS No. 61759-80-6

N''-(4-Bromophenyl)-N,N-dipropan-2-yl-N'-pyridin-3-ylguanidine

Cat. No.: B14544470
CAS No.: 61759-80-6
M. Wt: 375.3 g/mol
InChI Key: GSOGIVKJSRVVLS-UHFFFAOYSA-N
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Description

N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine typically involves the condensation of 4-bromophenyl isocyanate with N,N-dipropan-2-ylpyridin-3-amine. The reaction is carried out in the presence of a base such as triethylamine under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by interacting with key proteins, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative properties.

    N-(4-Bromophenyl)sulfonylbenzoyl derivatives: Investigated for their antimicrobial and antioxidant activities.

Uniqueness

N’‘-(4-Bromophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61759-80-6

Molecular Formula

C18H23BrN4

Molecular Weight

375.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1,1-di(propan-2-yl)-3-pyridin-3-ylguanidine

InChI

InChI=1S/C18H23BrN4/c1-13(2)23(14(3)4)18(22-17-6-5-11-20-12-17)21-16-9-7-15(19)8-10-16/h5-14H,1-4H3,(H,21,22)

InChI Key

GSOGIVKJSRVVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=NC1=CC=C(C=C1)Br)NC2=CN=CC=C2

Origin of Product

United States

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